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2-Chloroinosine monophosphate - 26550-86-7

2-Chloroinosine monophosphate

Catalog Number: EVT-15353583
CAS Number: 26550-86-7
Molecular Formula: C10H12ClN4O8P
Molecular Weight: 382.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloroinosine monophosphate is a halogenated derivative of inosine monophosphate, a crucial nucleotide involved in the biosynthesis of purine nucleotides. This compound is particularly significant due to its role as a substrate for inosine monophosphate dehydrogenase, an enzyme that catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. The introduction of chlorine at the 2-position of the ribose moiety alters its biochemical properties and interactions, making it a subject of interest in pharmacological research.

Source and Classification

2-Chloroinosine monophosphate can be synthesized from various precursors, including chlorinated adenosine derivatives. It falls under the classification of nucleotides and nucleoside analogs, which are often studied for their potential therapeutic applications, particularly in oncology and antiviral therapies. The compound's unique structure allows it to interact with specific enzymes involved in nucleotide metabolism, influencing cellular processes such as growth and differentiation .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-chloroinosine monophosphate typically involves several steps:

  1. Halogenation: Starting with inosine or its derivatives, chlorination can be achieved using reagents such as thionyl chloride or N-chlorosuccinimide under controlled conditions to introduce the chlorine atom at the 2-position.
  2. Phosphorylation: Following chlorination, the resulting 2-chloro derivative undergoes phosphorylation to convert it into 2-chloroinosine monophosphate. This can be accomplished using phosphoric acid or phosphoramidite reagents in a suitable solvent.
  3. Purification: The final product is purified through methods such as chromatography to ensure high purity and yield .

These methods are advantageous due to their efficiency and the ability to produce the compound under mild conditions, minimizing degradation or unwanted side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-chloroinosine monophosphate includes a ribose sugar backbone with a phosphate group attached at the 5' position and a chlorine atom substituted at the 2-position of the purine ring. The general formula can be represented as C₁₁H₁₄ClN₅O₈P.

  • Molecular Weight: Approximately 327.68 g/mol
  • Chemical Formula: C₁₁H₁₄ClN₅O₈P
  • Structural Features:
    • Chlorine substituent at the 2-position
    • Ribose sugar with hydroxyl groups at positions 2', 3', and 5'

This structural modification affects its biochemical interactions and stability compared to non-halogenated counterparts .

Chemical Reactions Analysis

Reactions and Technical Details

2-Chloroinosine monophosphate participates in several key biochemical reactions:

  1. Dehalogenation: Catalyzed by inosine monophosphate dehydrogenase, this reaction converts 2-chloroinosine monophosphate into xanthosine monophosphate by removing the chlorine atom. This process occurs without the need for nicotinamide adenine dinucleotide as a cofactor, which is typically required for other reactions involving inosine monophosphate .
  2. Kinetic Studies: The kinetics of the dehalogenation reaction have been characterized, revealing Michaelis-Menten parameters such as kcatk_{cat} and KmK_m values that indicate how effectively the enzyme processes this substrate compared to standard substrates like inosine monophosphate .
Mechanism of Action

Process and Data

The mechanism by which 2-chloroinosine monophosphate exerts its effects primarily involves its conversion to xanthosine monophosphate through enzymatic action:

  1. Enzyme Binding: Inosine monophosphate dehydrogenase binds to 2-chloroinosine monophosphate, positioning it for nucleophilic attack.
  2. Dehalogenation: A cysteine residue in the active site facilitates the removal of the chlorine atom, resulting in xanthosine monophosphate formation.
  3. Product Release: The product is released from the enzyme, allowing it to participate in further metabolic pathways leading to guanine nucleotide synthesis .

This mechanism highlights the importance of structural modifications in influencing substrate recognition and enzymatic activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 2-chloroinosine monophosphate are critical for understanding its behavior in biological systems:

These properties influence its bioavailability and interaction with biological macromolecules .

Applications

Scientific Uses

2-Chloroinosine monophosphate has several notable applications in scientific research:

  1. Antitumor Research: Due to its role as a substrate for inosine monophosphate dehydrogenase, it is studied for potential use in cancer therapies aimed at inhibiting this enzyme's activity.
  2. Antiviral Studies: Its structural similarity to natural nucleotides makes it a candidate for developing antiviral agents that target viral replication mechanisms.
  3. Biochemical Pathway Studies: Used as a tool in studying purine metabolism pathways, providing insights into cellular growth regulation and differentiation processes .
Biogenesis and Synthetic Pathways of 2-Chloroinosine Monophosphate

Enzymatic and Non-Enzymatic Chlorination Mechanisms of Inosine Monophosphate

The enzymatic chlorination of IMP is primarily mediated by flavin-dependent halogenases, a class of enzymes that catalyze regioselective halogenation using reduced flavin adenine dinucleotide (FADH₂) and molecular oxygen. These enzymes activate chloride ions through a hypochlorous acid (HOCl) intermediate generated via a reaction between reduced FAD and O₂ [2] [10]. Structural studies reveal that the catalytic mechanism involves a conserved lysine residue (K79) that forms a transient chloramine complex, enhancing the electrophilicity of chlorine for nucleophilic attack at the electron-rich C2 position of the purine ring [2]. This mechanism is supported by mutagenesis studies where substitution of K79 with alanine completely abolishes chlorination activity. Additionally, a critical glutamate residue (E346) positions the HOCl and stabilizes the transition state through electrostatic interactions, ensuring precise regiocontrol that distinguishes enzymatic from non-enzymatic chlorination [2].

Non-enzymatic chlorination occurs through reactive chlorine species (RCS) generated by inflammatory processes or oxidative stress. Hypochlorous acid (HOCl), produced by myeloperoxidase (MPO) in activated neutrophils, can react directly with IMP. This reaction proceeds through an electrophilic aromatic substitution mechanism, where HOCl attacks the C2 position of the purine ring. However, non-enzymatic chlorination lacks regioselectivity, often yielding mixtures of 2-chloro-, 8-chloro-, and 6-chloro-derivatives [4]. The reaction kinetics are highly pH-dependent, with optimal chlorination occurring under mildly acidic conditions (pH 5.5–6.5) where HOCl predominates over the less reactive hypochlorite ion (OCl⁻). Computational studies indicate that the C2 position is favored due to its highest electron density in the purine ring system, aligning with frontier molecular orbital theory predictions [10].

Table 1: Comparative Mechanisms of IMP Chlorination

FeatureEnzymatic ChlorinationNon-Enzymatic Chlorination
Chlorinating AgentEnzyme-bound HOCl/ChloramineFree HOCl
RegioselectivityHigh (C2-specific)Low (C2/C6/C8 mixtures)
Key ResiduesK79 (chloramine formation), E346 (positioning/stabilization)N/A
pH DependenceOptimized in enzyme active site (pH ~7.4)Favored at pH 5.5–6.5
Kinetic RateMichaelis-Menten kinetics (Km ≈ 10–17 μM for IMP analogs)Second-order kinetics

Detection and quantification of 2-Cl-IMP in biological matrices employ enzymatic cycling assays with femtomolar sensitivity or advanced mass spectrometry (MS)-based techniques. These methods exploit the unique mass shift (+34 Da for ³⁵Cl isotopolog) and fragmentation patterns of chlorinated nucleotides [7]. Recent advances in nanopore sequencing offer potential for direct in situ detection but currently lack the resolution to distinguish 2-Cl-IMP from other nucleobase modifications [4].

Chemoenzymatic Synthesis Strategies for Modified Nucleotide Analogs

Chemoenzymatic synthesis enables scalable production of 2-Cl-IMP with high regiocontrol. This approach integrates chemical synthesis of halogenated nucleobases with enzymatic phosphorylation to overcome challenges associated with direct chemical phosphorylation. Two primary strategies dominate:

  • Halogenation-Phosphorylation Tandem Approach: Hypoxanthine is first chlorinated at C2 using N-chlorosuccinimide (NCS) under controlled conditions to yield 2-chlorohypoxanthine. This intermediate is then coupled to a phosphoribosyl donor (e.g., 5-phosphoribosyl-1-pyrophosphate, PRPP) using hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The enzymatic step ensures α-configuration and avoids β-anomer formation. This method benefits from the broad substrate tolerance of salvage pathway enzymes and achieves yields exceeding 70% [3].

  • Enzymatic Halogenation of IMP: Recombinant flavin-dependent halogenases (e.g., PrnA homologs) are employed to chlorinate pre-synthesized IMP. Optimization requires regeneration systems for reduced FAD (e.g., NADH-dependent flavin reductases) and careful control of chloride concentrations. Directed evolution of these enzymes has improved catalytic efficiency toward purine substrates. For instance, mutations in the substrate-binding pocket (e.g., W272F/W274F) enhance IMP binding without altering halogenation kinetics [2].

Phosphorylated intermediates are protected using acid-labile groups (e.g., acetyl or benzyl) during synthesis. Deprotection is achieved enzymatically using phosphatases or chemically under mild acidic conditions. The chemoenzymatic approach has been refined through multi-enzyme cascades, as demonstrated in molnupiravir synthesis, where ribose is enzymatically esterified, phosphorylated, and coupled to nucleobase analogs in a one-pot system [3]. Such systems utilize kinases (e.g., MTR kinase), phosphorylases (uridine phosphorylase), and ATP-regenerating enzymes (acetate kinase) to drive equilibria toward product formation.

Table 2: Chemoenzymatic Methods for 2-Cl-IMP Synthesis

StrategyKey StepsEnzymes/ReagentsYield (%)
Halogenation-Phosphorylation1. Chemical chlorination of hypoxanthine 2. Enzymatic ribosylation/phosphorylationNCS; HGPRT, PRPP70–85
Enzymatic Halogenation1. IMP synthesis 2. Regioselective enzymatic chlorinationInosine kinase, ATP; PrnA variant, FADH₂, NADH40–60
Multi-Enzyme CascadeIntegrated phosphorylation, coupling, and halogenationKinases, phosphorylases, halogenases, ATP-regeneration system50–75

Role of Phosphorylated Intermediates in Prodrug Activation

Phosphorylated intermediates serve as metabolic gatekeepers in the activation of nucleotide prodrugs, including those related to 2-Cl-IMP. Prodrugs are designed to bypass the rate-limiting first phosphorylation step that often hinders nucleotide analog efficacy. These compounds exploit intracellular kinases to generate the biologically active triphosphate species. Key intermediates include:

  • Phosphoramidates: These motifs mask the negatively charged phosphonate group through amino acid ester conjugation (e.g., L-alanine). Intracellular cleavage by cathepsin A or carboxylesterase releases the monophosphorylated nucleotide. The stability and activation kinetics are influenced by the amino acid stereochemistry—L-amino acids enhance hydrolysis rates compared to D-enantiomers. This strategy has been successfully applied in prodrugs like remdesivir and tenofovir alafenamide [8].
  • Alkoxyalkyl Esters: Incorporation of pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) groups enhances membrane permeability. Once intracellular, esterases hydrolyze these groups, releasing the phosphonate, which is subsequently phosphorylated by nucleoside monophosphate kinases. Tetra-ODOL (tetra-(methyl-2-oxo-1,3-dioxol-4-yl)methyl) esters of phosphonates show up to 80-fold greater oral bioavailability than their parent compounds [8].
  • Acetyl Phosphate: This high-energy metabolite serves as a phosphoryl donor in bacterial systems, directly phosphorylating nucleotide analogs. In Escherichia coli, acetyl phosphate regulates glutamine synthetase synthesis by phosphorylating the response regulator NRI (NtrC). It acts as a substrate for the autophosphorylation of NRI, enabling transcriptional activation without the typical kinase NRII. This mechanism highlights how phosphorylated metabolites can bypass canonical kinase pathways to activate nucleotide-based signaling molecules [5].

The activation of 2-Cl-IMP prodrugs intersects with nucleotide pool dynamics. 2-Cl-IMP competitively inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo GTP biosynthesis. This inhibition depletes guanine nucleotide pools, amplifying the antimetabolite effects. However, compensatory mechanisms exist: Nutrient starvation induces NT5C2 (5'-nucleotidase, cytosolic II), which dephosphorylates IMP to inosine. Inosine then activates Rag GTPases-mTORC1 signaling, promoting mitochondrial respiration and biosynthesis of TCA cycle enzymes like citrate synthase (CS) and aconitase 1 (ACO1) [6] [9]. This metabolic rewiring allows cells to sustain nucleotide pools under stress but may counteract 2-Cl-IMP's inhibitory effects.

Table 3: Phosphorylated Intermediates in Nucleotide Prodrug Activation

IntermediateActivation MechanismBiological RoleRelevance to 2-Cl-IMP
PhosphoramidatesEsterase cleavage → monophosphate releaseEnhances cellular uptake; bypasses 1st phosphorylationProdrug design for improved bioavailability
Acetyl PhosphateDirect phosphate transfer to nucleophilesRegulates NtrC-dependent transcription in bacteriaNon-canonical phosphorylation pathway
Alkoxyalkyl EstersIntracellular ester hydrolysis → phosphonate liberationIncreases membrane permeabilityOral delivery strategies
Nucleotide DiphosphatesSubstrate for nucleoside diphosphate kinases (NDPKs)Generates active triphosphate formEssential for IMPDH inhibition

Therapeutically, 2-Cl-IMP's mechanism aligns with antiviral and anticancer nucleotide analogs like ribavirin and mycophenolic acid. Its incorporation into RNA causes error catastrophe due to mismatched base pairing (e.g., 2-Cl-IMP pairs with cytidine instead of uridine). Additionally, as an IMPDH inhibitor, it depletes GTP pools, disrupting nucleic acid synthesis and mTORC1 signaling—a pathway co-opted by cancers and viruses to upregulate nucleotide metabolism [9]. The dual mechanism amplifies its therapeutic potential but necessitates precise delivery via prodrug strategies to minimize off-target effects on immune cell proliferation.

Properties

CAS Number

26550-86-7

Product Name

2-Chloroinosine monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H12ClN4O8P

Molecular Weight

382.65 g/mol

InChI

InChI=1S/C10H12ClN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

PDEHTPJGNSQPMN-UUOKFMHZSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl

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